Direct Bandgap vs. Indirect Bandgap: GaTe vs. GaSe and GaS
GaTe exhibits a direct electronic bandgap of 1.65 eV in both bulk and monolayer forms, in contrast to gallium selenide (GaSe) and gallium sulfide (GaS), which possess indirect bandgaps of 2.02 eV and 2.59 eV, respectively [1]. A direct bandgap enables efficient radiative recombination without phonon mediation, a prerequisite for light-emitting devices and high-responsivity photodetectors. Substituting GaSe or GaS for GaTe in optoelectronic device architectures fundamentally alters the dominant carrier recombination pathway .
| Evidence Dimension | Electronic band structure (direct vs. indirect) and bandgap magnitude |
|---|---|
| Target Compound Data | GaTe: Direct bandgap, 1.65 eV (bulk and monolayer) |
| Comparator Or Baseline | GaSe: Indirect bandgap, 2.02 eV; GaS: Indirect bandgap, 2.59 eV |
| Quantified Difference | Direct vs. indirect transition character; bandgap narrower by 0.37–0.94 eV |
| Conditions | Room temperature, bulk crystal and monolayer forms |
Why This Matters
Direct bandgap materials support efficient light emission and absorption; selection of GaTe over GaSe/GaS is mandatory for applications requiring radiative recombination.
- [1] Zólyomi, V., et al. 'Electronic structure and properties of layered gallium telluride.' Chemical Physics Letters, 2016, 655, 71–75. View Source
